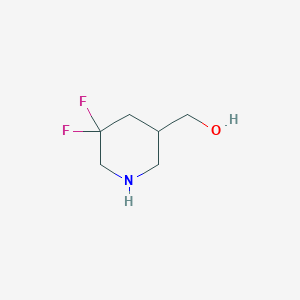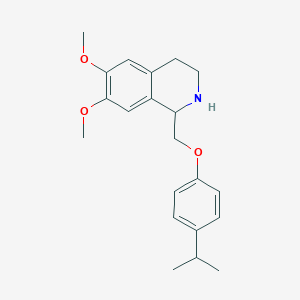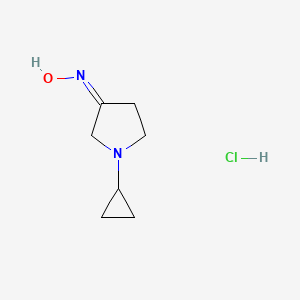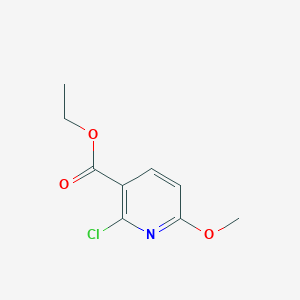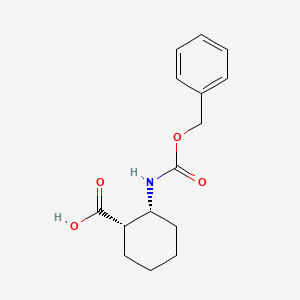
Z-1,2-cis-ACHC-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Z-1,2-cis-ACHC-OH can be synthesized from cis-2-amino-1-cyclohexanecarboxylic acid and benzyl chloroformate . The reaction involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the desired product through cyclization and subsequent purification steps. The reaction conditions typically include the use of organic solvents, such as dichloromethane, and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced purification techniques, such as recrystallization and chromatography, to obtain the final product with a purity of ≥99%.
Análisis De Reacciones Químicas
Types of Reactions
Z-1,2-cis-ACHC-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.
Aplicaciones Científicas De Investigación
Z-1,2-cis-ACHC-OH has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Z-1,2-cis-ACHC-OH involves its interaction with specific molecular targets and pathways. For instance, it acts as a competitive inhibitor of γ-aminobutyric acid (GABA) accumulation in the brain, similar to nipecotic acid . This inhibition occurs through competitive binding to the GABA transport system, preventing GABA from being taken up by neurons and astroglia .
Comparación Con Compuestos Similares
Similar Compounds
Nipecotic Acid: Another GABA uptake inhibitor with a similar mechanism of action.
Cis-3-aminocyclohexane-1-carboxylic acid: Shares structural similarities and inhibitory properties with Z-1,2-cis-ACHC-OH.
Guvacine: A GABA uptake inhibitor with a different structural framework.
Uniqueness
This compound is unique due to its specific stereochemistry and high potency as a GABA uptake inhibitor. Its ability to inhibit GABA transport more effectively than other similar compounds makes it a valuable tool in neurochemical research .
Propiedades
Fórmula molecular |
C15H19NO4 |
|---|---|
Peso molecular |
277.31 g/mol |
Nombre IUPAC |
(1S,2R)-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c17-14(18)12-8-4-5-9-13(12)16-15(19)20-10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10H2,(H,16,19)(H,17,18)/t12-,13+/m0/s1 |
Clave InChI |
RPJMLWMATNCSIS-QWHCGFSZSA-N |
SMILES isomérico |
C1CC[C@H]([C@H](C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




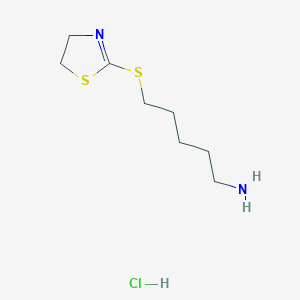
![7-Iodobenzo[d]isothiazole](/img/structure/B13652601.png)

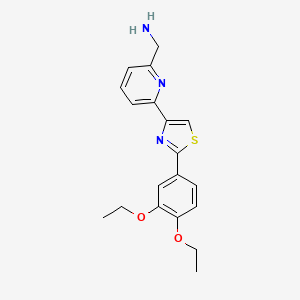


![2-Bromo-2'-phenyl-9,9'-spirobi[fluorene]](/img/structure/B13652634.png)
